molecular formula C18H23N5O2S3 B2613818 2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide CAS No. 1323314-33-5

2-((5-(4-(2-(ethylthio)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2613818
CAS No.: 1323314-33-5
M. Wt: 437.6
InChI Key: KDCLJOJHTXBVFD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and overall structure. For instance, the piperazine ring might undergo reactions with acids or bases, and the thiadiazole ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed versatile precursors for synthesizing various heterocycles, including those incorporating a thiadiazole moiety, to evaluate their insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis (A. Fadda et al., 2017). This research highlights the compound's utility in generating new chemicals with potential agricultural applications.

Antimicrobial and Antitumor Activities

The compound's derivatives have shown promise in antimicrobial and antitumor activities. For example, synthesis efforts have led to novel compounds with cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities, suggesting potential therapeutic applications (A. Abu‐Hashem et al., 2020).

Biological Activities of Thiadiazole Amide Derivatives

The synthesis and biological evaluation of 1,3,4-thiadiazole amide derivatives containing piperazine have been studied, demonstrating inhibitory effects on agricultural pathogens and antiviral activities against tobacco mosaic virus (Z. Xia, 2015), indicating the compound's potential use in plant protection.

Antimicrobial Evaluation of Thiazolopyrimidines

Some derivatives have been synthesized and assessed for their antimicrobial properties, offering insights into the compound's applications in combating microbial infections (W. Hamama et al., 2017).

Clinical Candidate for Cholesterol Management

Discovery of a clinical candidate that inhibits human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, with potential applications in treating diseases involving ACAT-1 overexpression, showcases the compound's therapeutic potential (K. Shibuya et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target .

Future Directions

The future research directions involving this compound would depend on its properties and potential applications. It could be studied further to better understand its properties, or it could be tested for potential uses in fields like medicine or materials science .

Properties

IUPAC Name

2-[[5-[4-(2-ethylsulfanylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S3/c1-3-26-14-7-5-4-6-13(14)16(25)22-8-10-23(11-9-22)17-20-21-18(28-17)27-12-15(24)19-2/h4-7H,3,8-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCLJOJHTXBVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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